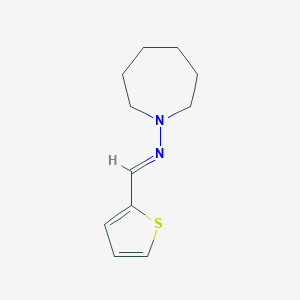

Hexahydro-1-(2-thenylideneamino)azepine

Descripción

Hexahydro-1-(2-thenylideneamino)azepine is a seven-membered azepine ring derivative featuring a thenylideneamino substituent. The azepine core is a saturated heterocyclic ring containing one nitrogen atom, while the thenylideneamino group introduces a thiophene-derived moiety linked via an imine bond. This structural combination confers unique electronic and steric properties, making it relevant in materials science and pharmaceutical research.

Propiedades

Número CAS |

16987-36-3 |

|---|---|

Fórmula molecular |

C11H16N2S |

Peso molecular |

208.33 g/mol |

Nombre IUPAC |

(E)-N-(azepan-1-yl)-1-thiophen-2-ylmethanimine |

InChI |

InChI=1S/C11H16N2S/c1-2-4-8-13(7-3-1)12-10-11-6-5-9-14-11/h5-6,9-10H,1-4,7-8H2/b12-10+ |

Clave InChI |

FRPQKUWSXLTFKR-ZRDIBKRKSA-N |

SMILES |

C1CCCN(CC1)N=CC2=CC=CS2 |

SMILES isomérico |

C1CCCN(CC1)/N=C/C2=CC=CS2 |

SMILES canónico |

C1CCCN(CC1)N=CC2=CC=CS2 |

Otros números CAS |

16987-36-3 |

Sinónimos |

Hexahydro-1-(2-thenylideneamino)-1H-azepine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Azepine Derivatives with Varied Substituents

Galanthamine derivatives, such as those with altered nitrogen positions or substituted rings (e.g., sulfone or pyrrole groups), highlight the impact of substituents on bioactivity and stability. For instance, replacing the furan ring in galanthamine with pyrrole enhances metabolic stability but reduces receptor affinity . Hexahydro-1-(2-thenylideneamino)azepine differs by incorporating a thenylideneamino group, which may improve thermal stability and electronic conductivity compared to sulfone- or pyrrole-substituted analogs.

Biphenyl Compounds with Thenylideneamino Groups

4,4′-Bis(2-thenylideneamino)biphenyl, a compound with two thenylideneamino groups, exhibits temperature-dependent electrical conductivity due to conjugation across the biphenyl backbone . In contrast, Hexahydro-1-(2-thenylideneamino)azepine’s single thenylideneamino group and saturated azepine ring likely reduce conjugation, resulting in lower conductivity but greater structural flexibility.

Fluorinated Hexahydroquinoline/Acridinedione Derivatives

Fluorinated hexahydroquinolines (e.g., 5-trifluoromethyl derivatives) are synthesized via cyclocondensation of cyclohexanedione, aldehydes, and ammonium acetate, yielding rigid, planar structures with high thermal stability . Hexahydro-1-(2-thenylideneamino)azepine’s non-fluorinated, partially saturated structure may offer better solubility and reactivity for functionalization, albeit with reduced thermal resilience.

Azepine vs. 7-Azanorcaradiene Isomers

Studies on N-methylazepine and its 7-azanorcaradiene isomer reveal that azepines are generally more stable due to reduced ring strain. However, N-oxidation reverses this trend, stabilizing the 7-azanorcaradiene form .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

| Compound | Core Structure | Key Substituents | Stability | Applications |

|---|---|---|---|---|

| Hexahydro-1-(2-thenylideneamino)azepine | Azepine | Thenylideneamino | High (predicted) | Materials, Pharmaceuticals |

| Galanthamine (sulfone derivative) | Azepine | Sulfone, Furan replacement | Moderate | Cholinesterase inhibition |

| 4,4′-Bis(2-thenylideneamino)biphenyl | Biphenyl | Dual thenylideneamino | Low conductivity at high temps | Organic electronics |

| 5-Trifluoromethyl-hexahydroacridinedione | Acridinedione | Trifluoromethyl | High thermal stability | Anticancer agents |

Research Findings and Insights

- Substituent Effects: The thenylideneamino group enhances electron delocalization in azepine derivatives, improving stability but reducing electrical conductivity compared to biphenyl analogs .

- Synthesis Flexibility: Unlike fluorinated hexahydroquinolines, which require harsh fluorinating agents, Hexahydro-1-(2-thenylideneamino)azepine’s synthesis may leverage milder imine-forming conditions .

- Stability Trends : The compound’s azepine ring is less prone to isomerization than N-oxide forms, as observed in valence isomer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.